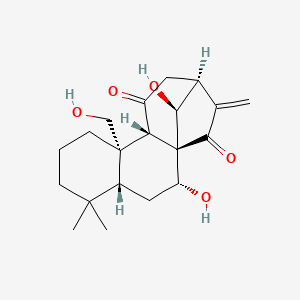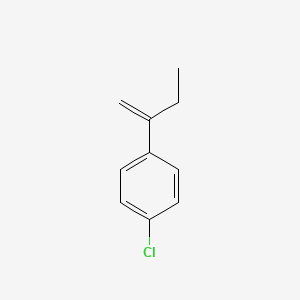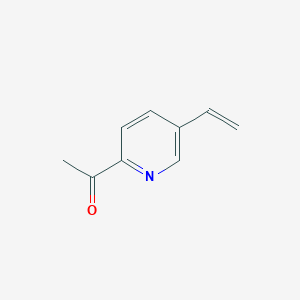![molecular formula C32H23NO B13807004 10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol](/img/structure/B13807004.png)
10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular framework, which includes multiple aromatic rings and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol typically involves multi-step organic reactions. These reactions often include the formation of intermediate compounds, which are then subjected to further chemical transformations to achieve the final product. Common synthetic routes may involve:
Cyclization reactions: These are used to form the core structure of the compound.
Aromatic substitutions: These reactions introduce phenyl groups into the molecule.
Hydrogenation: This step is used to reduce specific double bonds within the molecule.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Specific double bonds within the molecule can be reduced to single bonds.
Substitution: Aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of double bonds would result in a fully saturated compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which 10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. This could include binding to proteins or enzymes, altering their activity, or affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine derivatives: Compounds with a similar core structure but different substituents.
Isoindole derivatives: Compounds with a similar isoindole ring system.
Diphenyl compounds: Compounds with two phenyl groups attached to different core structures.
Uniqueness
10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C32H23NO |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
14,21-diphenyl-1-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-2,4,6,8,10,12,15,17,19-nonaen-21-ol |
InChI |
InChI=1S/C32H23NO/c34-32(24-15-5-2-6-16-24)29-21-11-10-20-28(29)31(23-13-3-1-4-14-23)27-19-9-7-17-25(27)26-18-8-12-22-30(26)33(31)32/h1-22,34H |
InChI Key |
IKAZRQKFEBQKAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C23C4=CC=CC=C4C5=CC=CC=C5N2C(C6=CC=CC=C36)(C7=CC=CC=C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6R,8R,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13806946.png)


![2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B13806965.png)
![Ethyl(2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)me thyl]pyrrolidin-2-ylidene]acetate](/img/structure/B13806969.png)

![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)


![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)

![Sodium 4-[[4-chloro-6-isopropoxy-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate](/img/structure/B13806996.png)
